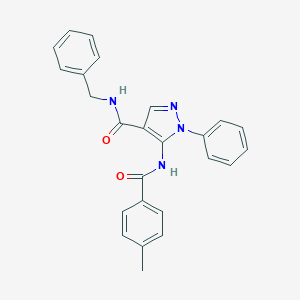![molecular formula C18H15N3O3 B505055 N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B505055.png)
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide is a complex organic compound with the molecular formula C18H15N3O3 and a molecular weight of 321.33 g/mol . This compound is characterized by the presence of a pyridine ring, a furan ring, and an amide linkage, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with an appropriate acyl chloride or anhydride to form the amide bond. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide can be compared with other similar compounds, such as:
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide: Similar structure but with a naphthalene ring instead of a furan ring.
N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)[1,1’-biphenyl]-4-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C18H15N3O3 |
|---|---|
Poids moléculaire |
321.3g/mol |
Nom IUPAC |
N-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H15N3O3/c22-17(20-12-13-5-3-9-19-11-13)14-6-1-2-7-15(14)21-18(23)16-8-4-10-24-16/h1-11H,12H2,(H,20,22)(H,21,23) |
Clé InChI |
AIKPUWAFLPLSOI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NC(=O)C3=CC=CO3 |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-5-{[(4-methylphenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504972.png)

![2-methyl-N-{2-[(3-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B504974.png)
![N,N-diethyl-2-{[(2-methylphenyl)carbonyl]amino}benzamide](/img/structure/B504976.png)
![N-allyl-2-[(2-methylbenzoyl)amino]benzamide](/img/structure/B504977.png)
![1,5,6-triphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504980.png)
![5-(3-methylphenyl)-1,6-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504981.png)
![5,6-bis(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504983.png)
![5-(4-bromophenyl)-6-(2-fluorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504984.png)
![6-(2-fluorophenyl)-5-(2-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504985.png)
![5-(4-bromophenyl)-6-(2-furyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504986.png)
![6-(4-bromophenyl)-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504987.png)
![6-(2-FLUOROPHENYL)-5-(4-FLUOROPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE](/img/structure/B504988.png)
![6-(4-chlorophenyl)-5-(2,4-dimethylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504991.png)
